2,3-Dimethylpyrazine

Flavor Science Sensory Analysis Food Chemistry

Formulators requiring precise roasted/nutty complexity without dominant pyrazine character should specify 2,3-Dimethylpyrazine. Its 2.50 mg/L odor threshold and selective OR5K1 receptor activation distinguish it from interchangeable isomers. Essential for authentic coffee, cocoa, and nut-based profiles where natural abundance patterns dictate ingredient fidelity.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 5910-89-4
Cat. No. B1216465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyrazine
CAS5910-89-4
Synonyms2,3-dimethylpyrazine
2,3-DMP pyrazine
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C
InChIInChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
InChIKeyOXQOBQJCDNLAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyrazine (CAS 5910-89-4): Core Properties, Regulatory Status, and Procurement Fundamentals


2,3-Dimethylpyrazine is a methyl-substituted alkylpyrazine with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. It is a key member of the dimethylpyrazine isomer family, alongside 2,5-dimethylpyrazine and 2,6-dimethylpyrazine. At room temperature, it is a clear, colorless to light orange-yellow liquid with a boiling point of 156°C and a density of 1.02 g/cm³ . It is naturally present in roasted sesame seeds, coffee, baked bread, and peanuts, and is primarily generated during food processing via the Maillard reaction [1][2]. Commercially, it is available at purities ≥98% (GC) and is listed as FEMA GRAS (No. 3271) for use as a flavoring agent .

Why 2,3-Dimethylpyrazine Cannot Be Replaced by Isomeric Dimethylpyrazines in Flavor and Biological Applications


Isomeric dimethylpyrazines share the same molecular weight and elemental composition but exhibit divergent odor thresholds, biological activities, and sensory profiles that preclude generic substitution. 2,3-Dimethylpyrazine possesses a uniquely high odor threshold (10823.7 ppb) compared to 2,6-dimethylpyrazine (200 ppb), meaning it must be used at far higher concentrations to achieve perceptible aroma, yet it contributes crucially to roasted and nutty notes in complex matrices [1]. Pharmacologically, 2,3-dimethylpyrazine is the most potent CNS depressant among the isomers, but critically, it lacks the reproductive toxicity observed with 2,5- and 2,6-dimethylpyrazine, which cause significant reductions in prostate and seminal vesicle weights in male rats [2][3]. Substituting with another isomer would fundamentally alter both the sensory impact and the safety profile of the final product.

Quantitative Evidence Guide: Differentiating 2,3-Dimethylpyrazine from Isomeric and Structural Analogs


Odor Threshold Comparison: 2,3-Dimethylpyrazine vs. 2,6-Dimethylpyrazine

The odor threshold of 2,3-dimethylpyrazine is over 50-fold higher than that of its isomer 2,6-dimethylpyrazine, indicating that 2,3-dimethylpyrazine is significantly less potent as an odorant. This means that to achieve a perceptible nutty/roasted note, 2,3-dimethylpyrazine must be used at much higher concentrations, but it can also function as a sub-threshold synergist in complex flavor systems [1][2].

Flavor Science Sensory Analysis Food Chemistry

CNS Depressant Activity: 2,3-Dimethylpyrazine vs. 2,5- and 2,6-Dimethylpyrazine

In comparative pharmacological studies, 2,3-dimethylpyrazine was the most potent hypnotic and anticonvulsant among the mono- and dimethylpyrazines tested. However, its activity is weak compared to a standard reference drug. Critically, it was the only isomer that showed no adverse effects on male reproductive organs at 100 mg/kg s.c., unlike 2,5- and 2,6-dimethylpyrazine [1][2].

Pharmacology Toxicology Neurochemistry

Sub-Threshold Synergism in Roasted Aroma Perception

Despite its high odor threshold and low OAV (<1), 2,3-dimethylpyrazine significantly enhances the perception of roasted aroma when combined with supra-threshold pyrazines. Sensory omission tests showed that the presence of sub-threshold 2,3-dimethylpyrazine in combination with other sub-threshold pyrazines significantly reduced the odor thresholds of supra-threshold pyrazines like 2,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine [1].

Flavor Interaction Sensory Science Beverage Chemistry

Reproductive Safety Profile: 2,3-Dimethylpyrazine vs. 2,5- and 2,6-Dimethylpyrazine

A comparative study in male rats revealed a stark divergence in reproductive toxicity among dimethylpyrazine isomers. While 2,5-dimethylpyrazine caused significant decreases in prostate and seminal vesicle weights and plasma testosterone, and 2,6-dimethylpyrazine affected seminal vesicles, 2,3-dimethylpyrazine exhibited no influence on accessory reproductive organs at the same dose [1].

Reproductive Toxicology Endocrinology Safety Assessment

Patented Formulation: Optimized Roasted Sesame Flavor in Liquid Seasonings

A granted US patent (US20200305480A1) specifically claims a liquid seasoning composition comprising 2,3-dimethylpyrazine at defined concentration ranges to achieve an authentic roasted sesame flavor. The patent demonstrates that 2,3-dimethylpyrazine, in combination with other pyrazines and yeast extract, produces a sesame-like flavor superior to formulations lacking this specific isomer [1].

Food Technology Flavor Formulation Patent Analysis

Physicochemical Differentiation: Boiling Point and Density Among Dimethylpyrazine Isomers

2,3-Dimethylpyrazine possesses a boiling point of 156°C and a density of 1.02 g/cm³, which distinguishes it from its isomers 2,5-dimethylpyrazine (bp 155°C, density 0.99 g/cm³) and 2,6-dimethylpyrazine (bp 154°C, density 0.96 g/cm³). These differences, while small, can affect separation processes, analytical method development, and handling in industrial settings [1].

Physical Chemistry Process Engineering Quality Control

Optimal Application Scenarios for 2,3-Dimethylpyrazine Based on Evidence


Flavor Formulation Requiring Authentic Roasted/Nutty Notes with Synergistic Enhancement

In the development of complex savory flavors (e.g., soy sauce, roasted sesame, coffee, or peanut butter), 2,3-dimethylpyrazine should be employed at sub-threshold concentrations (OAV < 1) to synergistically amplify the roasted aroma contributed by other pyrazines. As demonstrated in Baijiu and patented liquid seasoning studies, its inclusion at low ppb levels significantly enhances the overall roasted character and authenticity, a function not easily replicated by more potent pyrazines like 2,6-dimethylpyrazine [1][2].

Pharmacological Research on CNS Depressants with a Favorable Safety Profile

For in vivo studies investigating central nervous system depression or anticonvulsant activity, 2,3-dimethylpyrazine is the preferred dimethylpyrazine isomer. It offers the highest potency within the class for hypnotic and anticonvulsant effects, while crucially lacking the reproductive toxicity observed with 2,5- and 2,6-dimethylpyrazine. This combination of activity and safety makes it uniquely suited for mechanistic studies and for screening libraries of pyrazine derivatives for neuropharmacological potential [3][4].

Analytical Method Development and Quality Control for Isomer Discrimination

The distinct physicochemical properties of 2,3-dimethylpyrazine—specifically its boiling point (156°C) and density (1.02 g/cm³)—differentiate it from 2,5- and 2,6-dimethylpyrazine. These differences are essential for developing robust GC or HPLC methods to accurately quantify and confirm the identity of this specific isomer in complex mixtures, such as food extracts or Maillard reaction products. Procurement of high-purity (≥98%) 2,3-dimethylpyrazine with defined physical specifications is critical for method validation and routine quality control [5].

Maillard Reaction Studies and Process Flavor Development

In research focused on the formation mechanisms of pyrazines during thermal processing, 2,3-dimethylpyrazine serves as a key marker. Studies using 13C-labeled precursors have elucidated that its major formation pathway (60%) involves the aldol condensation of acetaldehyde with glycolaldehyde to form 2,3-butanedione [6]. Furthermore, its formation is selectively modulated by the type of oil present in the reaction matrix, being enhanced in sunflower oil relative to olive oil [7]. This mechanistic and matrix-dependent formation profile distinguishes it from other pyrazines and makes it a valuable target for optimizing process flavors.

Technical Documentation Hub

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